1-Butoxy-1-[(2-methylpropan-2-yl)oxy]butane

Catalog No.
S15991014
CAS No.
93002-31-4
M.F
C12H26O2
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butoxy-1-[(2-methylpropan-2-yl)oxy]butane

CAS Number

93002-31-4

Product Name

1-Butoxy-1-[(2-methylpropan-2-yl)oxy]butane

IUPAC Name

1-butoxy-1-[(2-methylpropan-2-yl)oxy]butane

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C12H26O2/c1-6-8-10-13-11(9-7-2)14-12(3,4)5/h11H,6-10H2,1-5H3

InChI Key

AHCMKGPUQANGSL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CCC)OC(C)(C)C

1-Butoxy-1-[(2-methylpropan-2-yl)oxy]butane is a complex organic compound characterized by a butane backbone with ether functional groups. Its molecular formula is C8H18OC_8H_{18}O, indicating that it contains eight carbon atoms, eighteen hydrogen atoms, and one oxygen atom. This structure includes a tert-butoxy group attached to a butane chain, which contributes to its unique chemical properties, such as significant solubility in organic solvents and potential utility in various chemical applications, particularly in organic synthesis and materials science .

Involving 1-butoxy-1-[(2-methylpropan-2-yl)oxy]butane typically include etherification and oxidation processes. As an ether, it can undergo cleavage reactions under acidic conditions, leading to the formation of alcohols or other ethers. Additionally, it can participate in reactions with electrophiles due to the presence of the ether oxygen, allowing for further functionalization of the molecule.

The synthesis of 1-butoxy-1-[(2-methylpropan-2-yl)oxy]butane typically involves several steps:

  • Preparation of tert-butyl alcohol: This can be achieved through the hydration of isobutylene.
  • Formation of the ether bond: The reaction of tert-butyl alcohol with butanol under acidic conditions leads to the formation of the desired ether compound.
  • Purification: The product is purified through distillation or chromatography to obtain a high-purity compound.

This multi-step synthesis allows for precise control over the resulting compound's structure and purity.

Interaction studies involving 1-butoxy-1-[(2-methylpropan-2-yl)oxy]butane have primarily focused on its compatibility with other chemical entities and its behavior in biological systems. These studies indicate that the compound may facilitate interactions with biomolecules, potentially improving drug delivery systems or enhancing the efficacy of certain pharmaceutical compounds.

Several compounds share structural similarities with 1-butoxy-1-[(2-methylpropan-2-yl)oxy]butane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Tert-butoxybutaneC8H18OC_8H_{18}OContains a tert-butyl group; similar ether functionality.
2-Methylpropyl etherC5H12OC_5H_{12}OSimple ether; less complex than 1-butoxy compound.
3-MethoxybutaneC5H12OC_5H_{12}OEther with a methoxy group; different functional group.

The uniqueness of 1-butoxy-1-[(2-methylpropan-2-yl)oxy]butane lies in its complex structure that combines multiple ether functionalities with a butane backbone, offering distinct properties advantageous for specific applications compared to simpler compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

202.193280068 g/mol

Monoisotopic Mass

202.193280068 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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